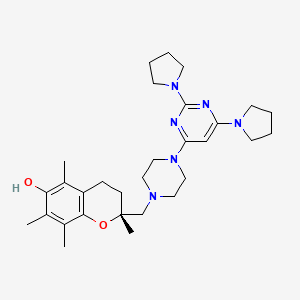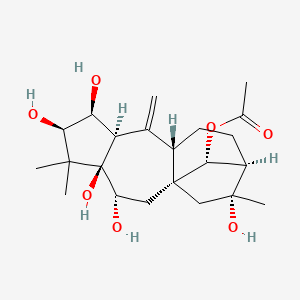
rhodomolin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
rhodomolin B is a synthetic chemical compound known for its vibrant color and fluorescence properties. It is widely used in various scientific and industrial applications, particularly in the fields of chemistry and biology. This compound is a derivative of the xanthene dye family, which is known for its stability and strong fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
rhodomolin B can be synthesized through a multi-step process involving the condensation of phthalic anhydride with 3-aminophenol, followed by the reaction with diethylamine. The reaction is typically carried out in the presence of a catalyst such as zinc chloride under reflux conditions. The resulting product is then purified through recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
rhodomolin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which can be used in various applications.
Reduction: Reduction reactions can modify the fluorescence properties of this compound, making it useful for specific analytical techniques.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and applications. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution can introduce different functional groups.
科学的研究の応用
rhodomolin B has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques such as fluorescence spectroscopy and chromatography.
Biology: Employed as a staining agent in microscopy to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.
作用機序
rhodomolin B exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light, making it useful for various imaging and detection applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
類似化合物との比較
rhodomolin B is similar to other xanthene dyes such as Rhodamine B and Rhodamine 6G. it is unique in its specific fluorescence properties and stability, making it particularly useful in applications requiring long-term fluorescence. Similar compounds include:
Rhodamine B: Known for its use in biological staining and as a tracer dye.
Rhodamine 6G: Used in laser applications and as a fluorescent dye in various analytical techniques.
This compound stands out due to its specific fluorescence characteristics and stability, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C22H34O7 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
[(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-3,4,6,7,14-pentahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |
InChI |
InChI=1S/C22H34O7/c1-10-12-6-7-13-18(29-11(2)23)21(12,9-20(13,5)27)8-14(24)22(28)15(10)16(25)17(26)19(22,3)4/h12-18,24-28H,1,6-9H2,2-5H3/t12-,13+,14+,15+,16-,17-,18+,20+,21-,22+/m0/s1 |
InChIキー |
ZVWWJWGGVAZKLX-ZDFGDWHJSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)[C@@H]([C@@H](C4(C)C)O)O)O)O)C[C@@]2(C)O |
正規SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)C(C(C4(C)C)O)O)O)O)CC2(C)O |
同義語 |
rhodomolin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


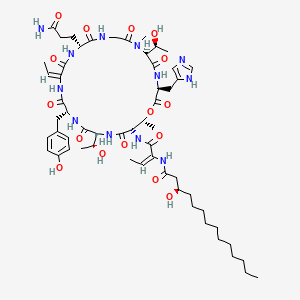
![(1R,2S,1'R,2'S)-2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]](/img/structure/B1243662.png)
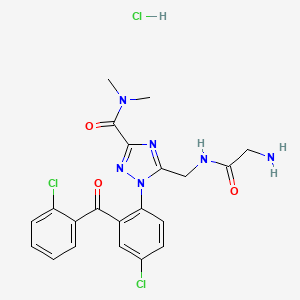
![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243667.png)


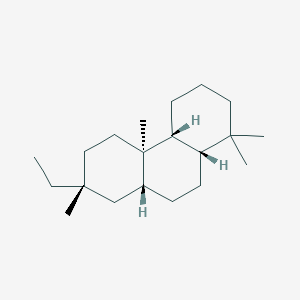
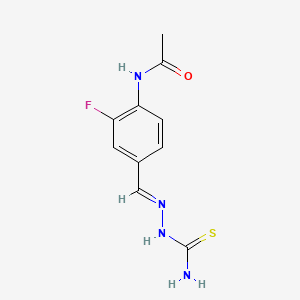
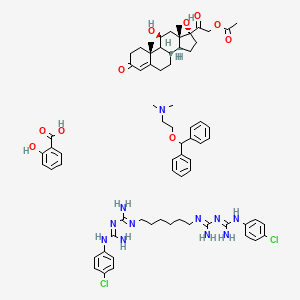
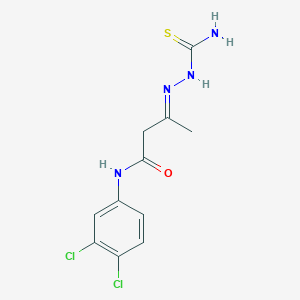
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N'-[(E)-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B1243677.png)
![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)

